(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one
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Description
(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one, also known as MPT, is a sulfur-containing compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure that makes it an interesting subject of study.
Scientific Research Applications
Synthesis of Heterocyclic Compounds One of the primary applications of compounds similar to "(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one" is in the synthesis of heterocyclic compounds. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been shown to be a useful three-carbon synthon for efficient regiospecific synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality. This includes the synthesis of pyrazole, isoxazole, pyrimidines, pyridone, and pyridines by cyclocondensation with bifunctional heteronucleophiles. Such heterocycles are fundamental structures in many drugs and agrochemicals, highlighting the significance of these synthetic methodologies in medicinal chemistry and agricultural science (Mahata et al., 2003).
Chemosensors Development Compounds with structural similarities to "(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one" have been employed in the development of chemosensors. A vanilinyl Schiff base derivative has been reported as a multi-responsive fluorescent chemosensor for Zn2+, Cd2+, and I−. This chemosensor facilitates the detection of these ions through changes in fluorescence, making it a valuable tool for environmental monitoring and the analysis of drinking water quality (Purkait et al., 2018).
Organic Synthesis Facilitation The aerobic oxidation of thiols to disulfides has been catalyzed by diaryl tellurides such as bis(4-methoxyphenyl) telluride under photosensitized conditions. This reaction showcases the utility of compounds with structural elements related to "(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one" in facilitating organic syntheses, particularly in the formation of disulfides from thiols. Disulfides play critical roles in pharmaceuticals, materials science, and as intermediates in organic synthesis (Oba et al., 2011).
properties
IUPAC Name |
(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S/c1-22-17-7-3-14(4-8-17)11-16-13-24-19(20(16)21)12-15-5-9-18(23-2)10-6-15/h3-12H,13H2,1-2H3/b16-11+,19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULPJPDBCHCTMM-DPYYQBSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CSC(=CC3=CC=C(C=C3)OC)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CS/C(=C\C3=CC=C(C=C3)OC)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one |
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